EINECS 213-001-8
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Overview
Description
EINECS 213-001-8 is a complex organic compound belonging to the benzothiazolium family. It is characterized by its unique structure, which includes two benzothiazole rings connected by a butylidene bridge. This compound is known for its applications in various scientific fields due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EINECS 213-001-8 typically involves the condensation of 3-ethylbenzothiazolium iodide with an appropriate aldehyde or ketone under basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
EINECS 213-001-8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the iodide ion can be replaced by other nucleophiles such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium chloride in aqueous solution.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole rings.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Compounds with different halide ions replacing the iodide.
Scientific Research Applications
EINECS 213-001-8 has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye and a probe for studying molecular interactions.
Biology: Employed in fluorescence microscopy and imaging techniques.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of EINECS 213-001-8 involves its interaction with specific molecular targets. The compound can bind to proteins and nucleic acids, altering their structure and function. This interaction is mediated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with its targets. The pathways involved include signal transduction and gene expression modulation .
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-1,1,2-trimethyl-1H-benzo[e]indol-3-ium iodide
- 3-Ethyl-2-methylbenzothiazolium iodide
- 3-Ethyl-2-(7-(3-ethyl-2(3H)-benzothiazolylidene)-1,3,5-heptatrien-1-yl)-1,3-benzothiazol-3-ium
Uniqueness
Compared to similar compounds, EINECS 213-001-8 stands out due to its unique butylidene bridge, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
909-63-7 |
---|---|
Molecular Formula |
C23H25IN2S2 |
Molecular Weight |
520.5 g/mol |
IUPAC Name |
(2Z)-3-ethyl-2-[(2E)-2-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]butylidene]-1,3-benzothiazole;iodide |
InChI |
InChI=1S/C23H25N2S2.HI/c1-4-17(15-22-24(5-2)18-11-7-9-13-20(18)26-22)16-23-25(6-3)19-12-8-10-14-21(19)27-23;/h7-16H,4-6H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
WWXXZRSESCDLJO-UHFFFAOYSA-M |
SMILES |
CCC(=CC1=[N+](C2=CC=CC=C2S1)CC)C=C3N(C4=CC=CC=C4S3)CC.[I-] |
Canonical SMILES |
CCC(=CC1=[N+](C2=CC=CC=C2S1)CC)C=C3N(C4=CC=CC=C4S3)CC.[I-] |
Origin of Product |
United States |
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